BLI-489 - 623564-40-9

BLI-489

Catalog Number: EVT-262850
CAS Number: 623564-40-9
Molecular Formula: C13H10N3NaO4S
Molecular Weight: 327.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BLI-489, also known as BLI-489 hydrate, is a novel bicyclic penem derivative under investigation for its potential as a β-lactamase inhibitor. [, ] β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics, a broad class of antibiotics that includes penicillins, cephalosporins, carbapenems, and monobactams. [] BLI-489 has shown activity against class A, C, and D β-lactamases, making it a promising candidate for combating antibiotic resistance. [, , , , , , , ]

Mechanism of Action

BLI-489 acts as a β-lactamase inhibitor, preventing the degradation of β-lactam antibiotics by bacterial enzymes. [, , , , , , , ] By inhibiting these enzymes, BLI-489 restores the activity of β-lactam antibiotics against resistant bacterial strains. [, , , , , , , ] One study suggests that BLI-489 achieves this by binding to the active sites of β-lactamases, particularly those belonging to the OXA-24 and OXA-58 families, effectively inhibiting their enzymatic activity. []

Combating Antibiotic Resistance

BLI-489 has been primarily investigated for its potential in combating antibiotic resistance, specifically against Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter spp. [, , ] These bacteria pose significant challenges in healthcare settings due to their multidrug-resistant nature. []

Synergistic Effects with β-lactam Antibiotics

Research has demonstrated that BLI-489 exhibits synergistic effects when combined with various β-lactam antibiotics, including piperacillin, imipenem, and meropenem. [, , , , , , ] This synergy enhances the effectiveness of these antibiotics against a wide range of carbapenemase-producing carbapenem-resistant Enterobacterales (CRE), including Klebsiella pneumoniae, Escherichia coli, and Enterobacter cloacae. []

Efficacy Against Various β-lactamases

BLI-489 has shown promising activity against a diverse range of β-lactamases, including class A (including extended-spectrum β-lactamases), class C (AmpC), and class D enzymes. [, , , , , , , ] This broad spectrum of activity makes it a potentially valuable tool for addressing the growing challenge of antibiotic resistance mediated by these enzymes.

Studies using murine models of systemic infection have demonstrated the in vivo efficacy of BLI-489 in combination with piperacillin. [] The combination proved effective against infections caused by various β-lactamase-expressing pathogens, highlighting its potential for therapeutic applications. [] Additionally, studies utilizing the Galleria mellonella infection model further confirmed the in vivo synergistic effects of BLI-489 combined with imipenem or meropenem against carbapenemase-producing CRE. []

Piperacillin

Compound Description: Piperacillin is a semisynthetic ureidopenicillin antibiotic commonly used to treat bacterial infections. It is often combined with a β-lactamase inhibitor to enhance its effectiveness against bacteria that produce β-lactamases. [, , , ]

Relevance: Piperacillin is frequently researched in combination with BLI-489. Studies demonstrate a synergistic effect when these two compounds are used together. This synergy stems from BLI-489's ability to inhibit β-lactamases, which in turn allows Piperacillin to effectively target and kill bacteria. [, , , ]

Tazobactam

Compound Description: Tazobactam is a β-lactamase inhibitor commonly combined with piperacillin to broaden its spectrum of activity against β-lactamase-producing bacteria. []

Relevance: Tazobactam serves as a comparative agent to BLI-489 in several studies. Researchers compare the efficacy of piperacillin-tazobactam to piperacillin-BLI-489 in inhibiting various bacterial strains. Results indicate that BLI-489 often demonstrates superior efficacy, particularly against specific β-lactamase-producing strains. []

Imipenem

Compound Description: Imipenem is a carbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is used to treat various serious bacterial infections. [, ]

Relevance: Similar to piperacillin, imipenem is investigated in combination with BLI-489. Studies highlight the synergistic effect of imipenem and BLI-489 against carbapenem-resistant Enterobacterales, specifically those producing carbapenemases. [, ]

Meropenem

Compound Description: Meropenem, like imipenem, is a broad-spectrum carbapenem antibiotic used to treat a wide variety of bacterial infections. []

Relevance: Meropenem is also studied in conjunction with BLI-489, demonstrating a synergistic effect similar to that observed with imipenem. Research suggests that the combination of meropenem and BLI-489 is particularly effective against carbapenem-resistant Enterobacterales producing various classes of carbapenemases. []

Ceftazidime

Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic with activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa. []

Relevance: While not directly studied in the provided papers, ceftazidime is mentioned in the context of its potential use in combination with novel β-lactamase inhibitors like BLI-489 as a potential strategy to combat KPC-producing bacteria. []

NXL104 (Avibactam)

Compound Description: Avibactam (formerly NXL104) is a non-β-lactam β-lactamase inhibitor. It is particularly effective against class A, C, and some class D β-lactamases. [, ]

Relevance: Avibactam, like BLI-489, represents a new generation of β-lactamase inhibitors. Although not directly compared in the provided research, both compounds are highlighted for their potential to combat multidrug-resistant Gram-negative bacterial infections, including those caused by KPC-producing bacteria. [, ]

LK-157

Compound Description: LK-157 is a novel tricyclic carbapenem under development. It exhibits potential activity against both class A and class C β-lactamases. []

Relevance: LK-157 is another example of a new antimicrobial agent under development for its potential to overcome resistance mechanisms, particularly against KPC-producing bacteria. Although not directly studied in conjunction with BLI-489, both compounds are part of the research effort to combat multidrug-resistant Gram-negative bacterial infections. []

Properties

CAS Number

623564-40-9

Product Name

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

IUPAC Name

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C13H10N3NaO4S

Molecular Weight

327.29 g/mol

InChI

InChI=1S/C13H11N3O4S.Na/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;/h3-4,6,12H,1-2,5H2,(H,18,19);/q;+1/p-1/b8-3-;/t12-;/m1./s1

InChI Key

RFSWVJXWZXQOSW-ZDFSRXSCSA-M

SMILES

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

BLI-489 Hydrate; BLI489 Hydrate; BLI 489 Hydrate; BLI-489; BLI 489; BLI489;

Canonical SMILES

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+]

Isomeric SMILES

C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.